molecular formula C21H18FNO B5143719 9-[3-(2-Fluorophenoxy)propyl]carbazole

9-[3-(2-Fluorophenoxy)propyl]carbazole

Cat. No.: B5143719
M. Wt: 319.4 g/mol
InChI Key: KFHUDZKGTDTXHR-UHFFFAOYSA-N
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Description

9-[3-(2-Fluorophenoxy)propyl]carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. The unique structure of this compound, which includes a fluorophenoxy group, imparts distinct chemical and physical properties that make it valuable for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[3-(2-Fluorophenoxy)propyl]carbazole typically involves the reaction of carbazole with 3-(2-fluorophenoxy)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 9-[3-(2-Fluorophenoxy)propyl]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-[3-(2-Fluorophenoxy)propyl]carbazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-[3-(2-Fluorophenoxy)propyl]carbazole involves its interaction with specific molecular targets and pathways. The compound’s fluorophenoxy group enhances its binding affinity to certain receptors and enzymes, leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 9-[3-(2-Fluorophenoxy)propyl]carbazole is unique due to the presence of the fluorophenoxy group, which imparts enhanced chemical stability, binding affinity, and specific reactivity compared to other carbazole derivatives. This makes it particularly valuable for applications requiring high-performance materials and targeted biological interactions .

Properties

IUPAC Name

9-[3-(2-fluorophenoxy)propyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO/c22-18-10-3-6-13-21(18)24-15-7-14-23-19-11-4-1-8-16(19)17-9-2-5-12-20(17)23/h1-6,8-13H,7,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHUDZKGTDTXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCOC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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